Product packaging for Oxymorphonazine(Cat. No.:CAS No. 82824-00-8)

Oxymorphonazine

Cat. No.: B1199935
CAS No.: 82824-00-8
M. Wt: 598.7 g/mol
InChI Key: WKXKOQQVFYOJBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxymorphonazine is a chemical compound with the CAS Registry Number 82824-00-8 . Its molecular formula is C34H38N4O6, and it has a molecular weight of 598.70 g/mol . The available scientific data for this compound is extremely limited. This product is designated for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to conduct their own thorough safety and handling assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H38N4O6 B1199935 Oxymorphonazine CAS No. 82824-00-8

Properties

CAS No.

82824-00-8

Molecular Formula

C34H38N4O6

Molecular Weight

598.7 g/mol

IUPAC Name

7-[(4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

InChI

InChI=1S/C34H38N4O6/c1-37-13-11-31-25-17-3-5-21(39)27(25)43-29(31)19(7-9-33(31,41)23(37)15-17)35-36-20-8-10-34(42)24-16-18-4-6-22(40)28-26(18)32(34,30(20)44-28)12-14-38(24)2/h3-6,23-24,29-30,39-42H,7-16H2,1-2H3

InChI Key

WKXKOQQVFYOJBC-UHFFFAOYSA-N

SMILES

CN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O

Canonical SMILES

CN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O

Synonyms

oxymorphonazine

Origin of Product

United States

Chemical Structure and Advanced Nomenclature

Systematic IUPAC Nomenclature and Chemical Abstract Service (CAS) Registry

Oxymorphonazine is systematically named as 6,6''-Hydrazinediylidenebis(17-methyl-4,5-epoxymorphinan-3,14-diol) . echemi.com This nomenclature explicitly indicates its dimeric nature, featuring two morphinan (B1239233) units linked by a hydrazinediylidene (azine) bridge at the 6,6'' positions. The compound is registered with the Chemical Abstract Service (CAS) under the number 82824-00-8 . echemi.com Its molecular formula is C₃₄H₃₈N₄O₆, with a molecular weight of 598.7. echemi.com

Core Morphinan Scaffold and Azine Linkage Characteristics

The fundamental structural element of this compound is the morphinan scaffold , which is also present in its parent opioid, oxymorphone, and its precursor, oxymorphazone (B1237422). drugbank.comontosight.ailabinsights.nl This scaffold is a polycyclic structure comprising three benzene (B151609) rings fused in a zig-zag pattern, characteristic of a phenanthrene (B1679779) moiety, with an additional nitrogen-containing ring fused at specific positions. drugbank.comlabinsights.nl Oxymorphone, and by extension, this compound, belongs to the 4,5α-epoxymorphinan class of opiates. ctdbase.orgacs.org

The defining feature of this compound is its azine linkage . Azines are a class of organic compounds characterized by a -C=N-N=C- (diazabutadiene) functional group, forming an N-N linked diimine. researchgate.netarkbh.comnih.gov This linkage is typically formed through the condensation reaction of aldehydes or ketones with hydrazine (B178648). ontosight.airesearchgate.net In the case of this compound, this linkage arises from the transformation of the hydrazone group present in its precursor, oxymorphazone. nih.gov The azine linkage allows for partial π-conjugation within the molecule.

Stereochemical Considerations and Isomeric Forms

Stereochemical features are critical to understanding the precise three-dimensional arrangement of atoms in this compound. Its parent compound, oxymorphone, possesses defined stereocenters, as indicated by its IUPAC name which includes (4R,4aS,7aR,12bS) descriptors. Similarly, the precursor oxymorphazone exhibits absolute stereochemistry with four defined stereocenters and an (E) configuration around its hydrazinylidene double bond. researchgate.net

As an azine, this compound can exist in various isomeric forms , specifically E,Z and E,E isomers, due to the restricted rotation around the carbon-nitrogen double bonds within the azine linkage. nih.gov Research has indicated the presence of multiple peaks in the nuclear magnetic resonance (NMR) analysis of azines like naltrexonazine and this compound, suggesting a mixture of anti and syn isomers derived from their corresponding hydrazones. nih.gov This confirms the existence of distinct stereoisomers for this compound.

Structural Relationship to Precursor Hydrazones (e.g., Oxymorphazone) and Parent Opioids (e.g., Oxymorphone)

This compound's structure is directly related to its parent opioid, Oxymorphone , and its precursor hydrazone, Oxymorphazone .

Oxymorphone (PubChem CID: 5284604; CAS: 76-41-5) ctdbase.org is a semi-synthetic opioid with a molecular formula of C₁₇H₁₉NO₄. Its structure is based on the morphinan core, distinguished from morphine by the presence of a ketone group at the C-6 position and saturation of the 7,8 double bond. Oxymorphone is formally named (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one.

Oxymorphazone (PubChem CID: 9577748; CAS: 73697-35-5) researchgate.net serves as the direct precursor to this compound. It is a derivative of oxymorphone, where the oxygen atom at the C-6 position of oxymorphone is replaced by a hydrazone functional group (C=N-NH₂). ontosight.ailabinsights.nl Its molecular formula is C₁₇H₂₁N₃O₃. researchgate.net The systematic IUPAC name for oxymorphazone is (4R,4aS,7E,7aR,12bS)-7-hydrazinylidene-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol. researchgate.net

This compound is formed through a chemical transformation involving oxymorphazone. It is described as an azine, specifically a dimer, analogous to how naloxonazine is a dimer of naloxone (B1662785). The systematic name, 6,6''-Hydrazinediylidenebis(17-methyl-4,5-epoxymorphinan-3,14-diol), explicitly shows that two units of the oxymorphone-derived scaffold are linked via a hydrazine bridge at their respective C-6 positions, where the hydrazone functionality of oxymorphazone would reside. echemi.com This dimerization through the azine linkage distinguishes this compound from its monomeric hydrazone precursor and its parent opioid.

Synthesis and Derivatization Strategies

Pathways for Oxymorphonazine Synthesis from 14-Hydroxydihydromorphinone Hydrazones

The primary route to synthesizing this compound involves the C-6 hydrazone derivative of oxymorphone, known as oxymorphazone (B1237422). researchgate.netnih.gov The synthesis is a multi-step process that begins with the parent ketone, 14-hydroxydihydromorphinone (oxymorphone).

The key reaction is the condensation of oxymorphone with hydrazine (B178648) (N₂H₄). This reaction can yield two principal products: the monomeric hydrazone (oxymorphazone) or the dimeric azine (this compound). jneurosci.org The azine is formed when two molecules of the hydrazone precursor effectively dimerize. researchgate.netnih.gov Investigations into the molecular actions of the 14-hydroxydihydromorphinone hydrazones, such as oxymorphazone, revealed that their irreversible pharmacological actions could be attributed to the in situ formation of their corresponding azines. jneurosci.orgnih.govnih.gov These azines, including this compound, were found to be 20- to 40-fold more potent in their ability to irreversibly block opiate binding in vitro compared to their hydrazone precursors. jneurosci.orgnih.govnih.gov

The direct synthesis involves reacting a molar excess of the parent ketone (naloxone, naltrexone (B1662487), or oxymorphone) with hydrazine. researchgate.net This process has also been used to create related symmetrical azines like naloxonazine and naltrexonazine, as well as asymmetrical (mixed) azines. researchgate.netnih.gov

Conditions Favoring Azine Formation in Hydrazone Synthesis

The formation of the azine dimer over the hydrazone monomer is highly dependent on the reaction conditions. jneurosci.org Key factors that promote the synthesis of this compound include:

pH: Acidic conditions, such as using 1% acetic acid as a solvent, significantly promote the rapid conversion of the hydrazone into the azine. jneurosci.org This environment facilitates the reaction cascade that leads to the dimer.

Concentration: Higher concentrations of the hydrazone precursor can favor the bimolecular reaction required to form the azine bridge.

Temperature: The reaction is typically conducted at room temperature. jneurosci.org

Studies have shown that solutions of 14-hydroxydihydromorphinone hydrazones rapidly undergo a reaction to form their respective azines, particularly in acidic aqueous solutions. jneurosci.org The stability of the resulting azine is notable; once formed, it shows little to no dissociation back into the hydrazone and ketone in aqueous solutions. jneurosci.org

Table 1: Reaction Conditions for Azine Synthesis

Parameter Condition Rationale
Reactant 14-Hydroxydihydromorphinone (Oxymorphone) Ketone precursor for hydrazone formation.
Reagent Hydrazine (N₂H₄) Provides the nitrogen bridge for hydrazone and azine formation.
Solvent/pH Acidic Aqueous Solution (e.g., 1% Acetic Acid) Catalyzes the dimerization of the hydrazone intermediate into the azine. jneurosci.org
Temperature Room Temperature (approx. 25°C) Sufficient for the reaction to proceed without causing degradation. jneurosci.org
Stoichiometry Molar excess of ketone to hydrazine Can be used to control the formation of the desired product. researchgate.net

Methodologies for Isolation and Chemical Characterization of Synthetic Products

Once the synthesis is complete, the resulting product mixture must be purified and the final product's identity confirmed. Standard laboratory techniques are employed for this purpose.

Isolation and Purification:

Chromatography: Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to confirm the formation of the azine product, which will have a different retention factor (Rf) than the starting ketone and the hydrazone intermediate. jneurosci.org For purification, column chromatography on silica (B1680970) gel is a standard method to separate the desired azine from unreacted starting materials and byproducts. mdpi.com

Chemical Characterization: A combination of spectroscopic methods is used to confirm the structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure. The disappearance of the ketone signal from the parent oxymorphone and the appearance of new signals corresponding to the C=N-N=C azine bridge confirm the reaction. Specific shifts in the proton signals, such as the C-5 hydrogen, are indicative of azine formation. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The key change observed is the disappearance of the C=O (carbonyl) absorption band from the oxymorphone precursor and the appearance of a C=N (imine) stretching band, characteristic of the azine linkage. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or techniques like Direct Analysis in Real Time–Mass Spectrometry (DART-MS) are used to determine the exact molecular weight of the compound, confirming its dimeric structure. mdpi.comdea.gov The observed molecular ion peak will correspond to the calculated mass of the this compound molecule.

Analog Synthesis Approaches and Structural Modifications for Research

The synthesis of this compound analogs and other structurally modified morphinans is a key strategy in medicinal chemistry to probe receptor interactions and develop ligands with novel pharmacological profiles. nih.gov

Modifications at the Morphinan (B1239233) Skeleton (e.g., C-6, C-14, N-17)

The morphinan skeleton offers several positions for chemical modification to alter a ligand's properties. nih.govmdpi.com

C-6 Position: The C-6 carbonyl group is a common site for modification. nih.gov The synthesis of this compound itself is an example of C-6 modification, where the ketone is converted into an azine. Other modifications at this position include the introduction of hydrazones, oximes, and various carboxamido groups to create ligands with different receptor affinities and selectivities. nih.govnih.gov For instance, installing a bioisosteric 1,1-difluoromethylene unit at C-6 has been explored to enhance the metabolic stability of antagonists. nih.gov

C-14 Position: The 14-hydroxyl group is a hallmark of potent morphinans like oxymorphone. nih.gov Modifying this position, for example by substituting the hydroxyl with a methoxy (B1213986) or a larger phenylpropoxy group, can significantly alter the ligand's selectivity and efficacy, sometimes converting a selective ligand into a non-selective one or enhancing its potency. mdpi.com

N-17 Position: The substituent on the nitrogen at position 17 is a critical determinant of a ligand's activity, often distinguishing between agonists and antagonists. nih.gov A methyl group, as in oxymorphone, is typically associated with agonist activity. Replacing it with larger groups like cyclopropylmethyl (as in naltrexone) or cyclobutylmethyl often imparts antagonist properties. nih.govwikipedia.org This principle is used to synthesize a wide range of research compounds and clinically used drugs.

Table 2: Examples of Morphinan Structural Modifications

Position Original Group (Oxymorphone) Modified Group Resulting Compound Class/Example Pharmacological Impact
C-6 Carbonyl (=O) Azine (=N-N=) This compound Bivalent, irreversible agonist. researchgate.net
C-14 Hydroxyl (-OH) Methoxy (-OCH₃) 14-O-methyloxymorphone Retains high mu-opioid receptor affinity. mdpi.com
N-17 Methyl (-CH₃) Cyclopropylmethyl Naltrexone Opioid antagonist. wikipedia.org

Design Principles for Irreversible Ligands

Irreversible ligands are valuable research tools because they form a long-lasting, often covalent, bond with their target receptor, allowing for detailed studies of receptor function and pharmacology. This compound and related compounds were investigated as part of a class of irreversible opiate agonists and antagonists. researchgate.netnih.gov

The design of such ligands often incorporates an electrophilic "warhead" that can react with a nucleophilic residue (like cysteine or lysine) in the receptor's binding pocket. However, in the case of the 14-hydroxydihydromorphinone azines, the mechanism of irreversibility is believed to stem from their bivalent nature and high affinity, leading to a very slow dissociation rate from the receptor, effectively producing a long-lasting blockade. researchgate.netjneurosci.org The azine linkage itself provides the unique dimeric structure that allows the molecule to interact with the receptor in a way that is not easily reversed by simple washing procedures in experimental setups. researchgate.net This "pseudo-irreversible" binding is a key feature of these compounds. The fumaramate methyl ester derivative of naltrexone (β-FNA) is a classic example of a true irreversible antagonist that forms a covalent bond, and its design principles have informed the broader field. nih.govplos.org

Purity Assessment and Characterization Techniques in Synthetic Chemistry

Ensuring the purity and confirming the identity of a synthesized compound like this compound is critical for accurate pharmacological evaluation. A suite of analytical techniques is employed for this purpose.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing purity. google.com A pure sample will show a single, sharp peak at a characteristic retention time. HPLC can also be used to quantify the amount of the target compound in a sample. fda.gov Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful separatory and analytical technique, though it may require derivatization for less volatile compounds. dea.gov

Spectroscopic Methods: As mentioned in section 3.1.2, NMR, IR, and MS are essential for structural confirmation. For purity assessment, the absence of signals corresponding to impurities, solvents, or starting materials in the NMR spectrum is a strong indicator of a clean sample.

Elemental Analysis: This technique determines the elemental composition (carbon, hydrogen, nitrogen) of a compound. The experimental percentages are compared to the theoretical values calculated from the molecular formula. A close match provides strong evidence of the compound's purity and correct empirical formula.

These methods, when used in combination, provide a comprehensive characterization of the synthesized this compound, confirming its identity, structure, and purity, which are prerequisites for its use in further research. dea.govsathyabama.ac.in

Molecular Pharmacology and Receptor Interaction Dynamics

Opioid Receptor Binding Affinity and Selectivity Profile

Oxymorphonazine is recognized for its high affinity and selective binding to opioid receptors, particularly the mu (μ) opioid receptor subtype. This selectivity is crucial for understanding its prolonged pharmacological effects.

Quantitative Ligand Binding Assays (e.g., Radioligand Displacement)

Quantitative ligand binding assays, such as radioligand displacement studies, have been instrumental in characterizing the binding properties of this compound. These assays typically involve measuring the inhibition of radiolabeled opioid binding to receptor preparations nih.govresearchgate.netjneurosci.orgnih.govplos.orgbiorxiv.orgnih.gov.

Investigations have revealed that azines, including this compound, irreversibly block opiate binding in vitro with significantly greater potency than their corresponding hydrazone precursors. Specifically, this compound irreversibly blocks opiate binding 20- to 40-fold more potently than oxymorphazone (B1237422), its hydrazone counterpart researchgate.netjneurosci.orgnih.govresearchgate.net.

In standard competition assays, which assess both reversible and irreversible inhibition of binding, azines and diacylhydrazones demonstrated inhibition of 3H-opioid binding with very similar IC50 values, typically under 5 nM, comparable to standard reversible opiates such as naloxone (B1662785), oxymorphone, and naltrexone (B1662487) nih.govresearchgate.net. At concentrations below 5 nM, the inhibition by all these compounds was found to be reversible nih.govresearchgate.net. However, at higher concentrations, a significant portion of the inhibition produced by the azines and diacylhydrazones was not freely reversible, a key distinction from reversible opioids like oxymorphone, naloxone, and naltrexone nih.govresearchgate.net.

The potency of azines, including this compound, in irreversibly inhibiting opioid binding is summarized in the table below, highlighting their enhanced effect compared to their hydrazone precursors:

CompoundRelative Potency in Irreversible Opiate Binding (vs. Hydrazone)Typical IC50 (Standard Competition Assay)
This compound20- to 40-fold more potent than Oxymorphazone researchgate.netjneurosci.orgnih.govresearchgate.net< 5 nM (at reversible concentrations) nih.gov
Other Azines20- to 40-fold more potent than corresponding hydrazones nih.gov< 5 nM (at reversible concentrations) nih.gov

High-Affinity (μ1) Opioid Receptor Subtype Selectivity

A notable characteristic of this compound and related azines is their selectivity for the high-affinity, or mu1 (μ1), opioid receptor subtype. The blockade of binding by azines, such as naloxonazine, demonstrates the same selectivity for μ1 sites as their hydrazone counterparts like naloxazone (B1237472) researchgate.netjneurosci.orgnih.govresearchgate.net. This indicates that this compound is expected to exhibit similar μ1 selectivity.

Studies have shown that naloxazone and naloxonazine selectively inhibit the high-affinity μ1 binding sites, with minimal effect on low-affinity binding sites researchgate.netjneurosci.orgnih.gov. Furthermore, the μ1 binding site has been identified as being far more sensitive to wash-resistant inhibition compared to other opioid receptor sites psu.edu. This selective and high-affinity interaction with the μ1 receptor contributes to the specific pharmacological actions observed with this compound.

Irreversible Binding Mechanism and Kinetics

The prolonged and potent effects of this compound are attributed to its irreversible binding mechanism, which distinguishes it from conventional reversible opioid ligands.

Evidence for Wash-Resistant Inhibition of Opioid Binding

A key piece of evidence supporting the irreversible binding of this compound is its wash-resistant inhibition of opioid binding. This compound, along with other opiate azines, produces a profound and persistent inhibition of 3H-opioid binding that cannot be reversed by extensive washing nih.govresearchgate.net.

Experiments comparing azines with reversible opiates demonstrated this distinction clearly. While washing after incubation with reversible compounds like naloxone, naltrexone, or oxymorphone (at 50 nM) returned opioid binding to control levels, the diacylhydrazones and azines significantly lowered binding by as much as 90% despite extensive washing nih.govresearchgate.net. This wash-resistant inhibition is a hallmark of irreversible receptor interaction jneurosci.org. Naloxonazine, a closely related azine, also produces a potent, dose-dependent inhibition of binding that is resistant to washing, even at concentrations as low as 10 nM, with complete abolition of high-affinity binding at 50 nM researchgate.net.

The following table illustrates the differential effect of washing on opioid binding for reversible ligands versus azines:

Compound TypeExample CompoundsEffect of Washing on Binding Inhibition
Reversible LigandsNaloxone, Naltrexone, OxymorphoneBinding returns to control levels nih.govresearchgate.net
AzinesThis compound, NaloxonazineInhibition persists despite extensive washes; binding significantly lowered nih.govresearchgate.netresearchgate.net

Distinction from Slowly Dissociating Non-Covalently Bound Ligands

The irreversible actions of this compound and other azines are not merely due to extremely slow dissociation from the receptor, but rather involve a more permanent interaction. Early hypotheses, such as a bivalent attachment of the ligand to two binding sites simultaneously, have been investigated and largely dismissed for opiate azines nih.govresearchgate.netnih.gov. Evidence against a bivalent mechanism includes the observation that asymmetric azines, which are structurally incapable of binding simultaneously to two sites, still produce wash-resistant inhibition of binding nih.govresearchgate.netnih.gov.

Instead, the irreversible nature of this compound's binding is attributed to the formation of a covalent bond with the opioid receptor arkbh.comwikipedia.org. This covalent interaction fundamentally distinguishes it from ligands that bind with high affinity but remain non-covalently attached, even if their dissociation rates are very slow. While the prolonged effects of irreversible agonists like oxymorphazone (the hydrazone precursor to this compound) might superficially resemble those of non-covalent agonists with extremely high binding affinity (e.g., lofentanil), the underlying mechanism for azines involves a stable chemical linkage rather than just strong intermolecular forces wikipedia.org.

Investigation of Covalent vs. Non-Covalent Irreversible Interactions

The irreversible actions of 14-hydroxydihydromorphinone hydrazones, such as oxymorphazone, are explained by their conversion to their corresponding azines, including this compound researchgate.netjneurosci.orgnih.govresearchgate.net. This conversion leads to the formation of a covalent bond with the opioid receptor arkbh.comwikipedia.org. This covalent bond is the primary reason why the drug cannot detach once bound, leading to irreversible receptor binding arkbh.com.

Further investigations into related compounds, such as phenylhydrazone derivatives of naloxone and oxymorphone, have provided insights into the nature of these irreversible interactions. Studies with [3H]naloxone-p-nitrophenylhydrazone demonstrated significant incorporation of radiolabel into albumin protein after sodium dodecylsulfate gel electrophoresis nih.gov. This finding suggests that these phenylhydrazones possess significant reactivity toward proteins and likely exert their irreversible actions through covalent interactions nih.gov. While this specific study focused on phenylhydrazones, it supports the general principle of covalent bond formation as a mechanism for irreversible opioid receptor interactions within this class of compounds, including azines like this compound.

Biochemical Transformation Pathways in Research Models

Investigating Metabolic Stability in Experimental Systems (e.g., tissue homogenates, enzyme assays)

Direct research on the metabolic stability of oxymorphonazine in experimental systems like tissue homogenates and isolated enzyme assays is not extensively documented in publicly available literature. However, its stability can be inferred from its mechanism of action and its formation from a precursor molecule.

This compound is an azine derivative of oxymorphone, formed from its corresponding hydrazone, oxymorphazone (B1237422). jneurosci.orgresearchgate.net Studies conducted in vitro reveal that these azines, including this compound, act as potent, irreversible blockers of opiate binding. jneurosci.orgresearchgate.net The irreversible nature of this binding suggests a high degree of chemical stability at the receptor site, as the molecule forms a durable covalent bond, rendering the receptor inactive. This potent and irreversible blockade is reported to be 20- to 40-fold greater than that of the corresponding hydrazone precursors. jneurosci.orgresearchgate.net

The formation of this compound from oxymorphazone has been observed to occur in aqueous solutions, suggesting that the conversion may not require enzymatic catalysis. jneurosci.org For instance, research on the related compound naloxazone (B1237472) showed that approximately 35% was converted to its azine, naloxonazine, after just 15 minutes in an aqueous acetic acid solution. jneurosci.org This inherent stability and potent irreversible action imply that once formed, this compound is not readily metabolized or degraded in the in vitro assay environment. While this points to stability in binding assays, specific studies quantifying its breakdown by metabolic enzymes in liver microsomes or tissue homogenates are needed for a complete profile.

Biotransformation Pathways of Related Morphinans in Research Models

While data on this compound is limited, the biotransformation of structurally related morphinans, such as morphine, oxymorphone, and oxycodone, has been extensively studied in various research models. These pathways primarily involve Phase I metabolism, mediated by cytochrome P450 (CYP) enzymes, and Phase II metabolism, dominated by UDP-glucuronosyltransferase (UGT) enzymes. oup.comoup.com

Phase I Metabolism (CYP-Mediated): The CYP450 enzyme system is crucial for the metabolism of many opioids, including codeine, oxycodone, and hydrocodone. oup.comresearchgate.net Key reactions include:

O-demethylation: Performed primarily by CYP2D6, this pathway is responsible for converting codeine to morphine and oxycodone to oxymorphone. oup.comresearchgate.net

N-demethylation: This reaction produces "nor-" metabolites, such as the conversion of morphine to normorphine. In human liver microsomes, this process is predominantly carried out by CYP3A4, with a lesser contribution from CYP2C8. nih.gov

In contrast, some morphinans like morphine, hydromorphone, and oxymorphone itself are not significantly metabolized by the CYP450 system. oup.comnih.gov This characteristic reduces their potential for drug-drug interactions related to CYP enzyme inhibition or induction. nih.gov

Phase II Metabolism (Glucuronidation): For morphinans with available hydroxyl groups, conjugation with glucuronic acid is the principal metabolic pathway. nih.gov This process is catalyzed by UGT enzymes, primarily UGT2B7, which is abundant in the liver. researchgate.netnih.gov

Morphine is extensively metabolized to morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). researchgate.net

Oxymorphone is also primarily metabolized via glucuronidation. Its main metabolites are the inactive oxymorphone-3-glucuronide and the active 6-hydroxy-oxymorphone. nih.govdrugbank.comnih.gov

The following table summarizes the primary metabolic pathways for key morphinans in research models.

Parent CompoundMetabolic PathwayKey EnzymesResulting Metabolite(s)
Morphine N-demethylationCYP3A4, CYP2C8 nih.govNormorphine
GlucuronidationUGT2B7, UGT1A1, UGT1A8 researchgate.netdrugbank.comMorphine-3-glucuronide (M3G), Morphine-6-glucuronide (M6G)
Oxycodone O-demethylationCYP2D6 oup.comresearchgate.netOxymorphone
N-demethylationCYP3A4 researchgate.netNoroxycodone
Oxymorphone GlucuronidationUGTs (e.g., UGT2B7) nih.govnih.govOxymorphone-3-glucuronide
6-keto reductionCarbonyl reductases6-hydroxy-oxymorphone

Enzymatic Activities Involved in Azine Formation or Degradation (if applicable to research models)

The formation of this compound is a direct consequence of the chemistry of its precursor, oxymorphazone, which is a hydrazone. jneurosci.org Research indicates that the irreversible actions of 14-hydroxydihydromorphinone hydrazones (like oxymorphazone) can be explained by their conversion into their corresponding azines (like this compound). jneurosci.orgresearchgate.net

This conversion involves the reaction of two molecules of the hydrazone to form the symmetrical azine. jneurosci.org Studies on the related compound naloxazone demonstrate that this transformation can occur spontaneously in aqueous solutions without requiring enzymatic activity. jneurosci.org The available scientific literature does not describe a specific enzymatic pathway responsible for catalyzing this azine formation in research models. The reaction appears to be a chemical rearrangement of the precursor compound.

Similarly, there is a lack of information regarding specific enzymatic pathways for the degradation of this compound. The compound is characterized by its ability to form irreversible covalent bonds with opiate receptors. jneurosci.org This irreversible binding is a key feature of its pharmacological activity and suggests a high degree of stability and resistance to enzymatic degradation once bound to its target. General metabolic pathways for azine compounds in biological systems are not well-defined, though some studies on unrelated azine structures show they can undergo metabolism. researchgate.netnih.gov However, for opioid azines like this compound, the focus of research has been on their potent and irreversible receptor inactivation rather than their metabolic breakdown.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are pivotal for gaining detailed insights into the molecular architecture and functional group composition of Oxymorphonazine. These techniques involve the interaction of electromagnetic radiation with the compound, producing unique spectral fingerprints that are indicative of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, including this compound. By analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), NMR provides comprehensive information regarding the number and type of atoms, their electronic environments, and their connectivity within the molecule. For this compound (C34H38N4O6), NMR spectroscopy has been employed in its analysis to confirm the arrangement of its constituent atoms wikidoc.org, e-mtk.az. The distinct chemical shifts, spin-spin coupling patterns, and integration values obtained from ¹H NMR and ¹³C NMR spectra serve as definitive evidence for the presence of specific structural motifs, such as aromatic rings, methyl groups, hydroxyl functionalities, and the characteristic azine linkage, thereby unequivocally confirming the synthesized structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and providing crucial information about its elemental composition and structural features through characteristic fragmentation patterns. In the context of this compound, MS analysis has been utilized to confirm its molecular weight, reported as approximately 598.7 g/mol wikidoc.org, e-mtk.az. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used to generate intact molecular ions, while tandem mass spectrometry (MS/MS) yields fragment ions that provide insights into the compound's substructures. The analysis of these fragmentation pathways is vital for corroborating the structural information obtained from other spectroscopic methods, contributing to a robust structural assignment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths. Each functional group possesses unique vibrational modes that correspond to distinct absorption bands in the IR spectrum. For this compound, IR spectroscopy has been applied during its characterization wikidoc.org. Anticipated absorption bands would include those corresponding to hydroxyl (-OH) stretching vibrations, aromatic and aliphatic C-H stretching, and potentially C=N stretching from the azine moiety, as well as any carbonyl (C=O) stretching if present in its complex structure. The presence or absence of these characteristic bands offers rapid confirmation of the expected functional groups and serves as an effective tool for initial structural verification and quality control.

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for the separation of this compound from impurities and for the accurate determination of its purity, particularly following synthetic procedures or when analyzing it within complex research matrices.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a straightforward, rapid, and economical analytical method frequently employed for monitoring chemical reactions, assessing the purity of synthesized compounds, and identifying components within mixtures. For this compound, TLC has been utilized in its analysis and characterization wikidoc.org, nih.gov. By observing the retention factor (Rf) values and the visual appearance of spots under ultraviolet (UV) light or after appropriate chemical staining, researchers can quickly evaluate the purity of this compound and detect the presence of any unreacted starting materials, intermediates, or by-products.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) represents a highly sensitive and selective analytical platform that is indispensable for the precise quantification of this compound in intricate research matrices. This hyphenated technique integrates the superior separation capabilities of liquid chromatography (LC) with the high sensitivity and specificity of tandem mass spectrometry (MS/MS). The LC component efficiently separates this compound from co-eluting matrix components, while the MS/MS component provides accurate identification and quantification through the measurement of specific precursor-to-product ion transitions. Although direct LC-MS/MS data for this compound is not explicitly detailed in the provided search results, LC-MS methods are routinely employed for the analysis of related opioid compounds, such as oxymorphone, in various biological and chemical matrices. This methodology is particularly valuable in research for determining the concentration of this compound in experimental samples, ensuring the accuracy and reproducibility of research findings.

Chemical Titration Methods for Specific Functional Groups (e.g., -NH2)

Chemical titration methods play a fundamental role in the quantitative analysis of specific functional groups within organic compounds, offering insights into their purity and reaction completeness. For compounds structurally related to this compound, such as the hydrazones naloxazone (B1237472), oxymorphazone (B1237422), and naltrexazone, chemical titration of free amine (-NH2) groups has been employed as a critical analytical technique. Specifically, titration with 2,4,6-trinitrobenzenesulfonic acid (TNBS) has been utilized to confirm the formation of a single product and to exclude the presence of azines during hydrazone synthesis ctdbase.org.

In the context of this compound, an azine itself, the presence or absence of free primary or secondary amine groups is highly indicative of the completeness of the azine linkage formation. If this compound is formed through a condensation reaction involving an amine, the residual presence of unreacted amine functional groups could signify incomplete reaction or the presence of impurities. Conversely, the absence of such groups, as confirmed by titration, would support the successful formation of the azine structure.

General methods for estimating amino groups in organic compounds include acetylation and bromination methods guidetopharmacology.org. In acetylation, the excess acetic acid remaining after the amino group's acetylation is quantified by titration with a standard sodium hydroxide (B78521) solution guidetopharmacology.org. For aromatic amines, bromination methods involve determining excess bromine after reaction by adding potassium iodide and titrating the liberated iodine with a sodium thiosulphate solution guidetopharmacology.org. Potentiometric titration with strong non-oxidizing acids, such as hydrobromic or perchloric acid, can also be used to measure total amine content in a dissolved sample e-mtk.az. Further differentiation between primary, secondary, and tertiary amines can be achieved through selective reactions followed by titration, for instance, reacting primary and secondary amines to form amides or imines before re-titrating to determine tertiary amine content e-mtk.az.

Development of Robust Analytical Protocols for Research Studies

The development and validation of robust analytical protocols are paramount in research studies involving novel synthetic compounds like this compound. Given their structural complexity and the potential for isomerism or subtle structural modifications, highly sensitive and specific methods are required for characterization and quantification chemicalbook.com.

Key analytical techniques employed in the research of this compound and similar novel opioids include:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the arrangement of atoms and functional groups nih.gov. Both ¹H and ¹³C NMR are invaluable for confirming the identity and purity of synthesized compounds.

Mass Spectrometry (MS): Used for determining the molecular weight and fragmentation patterns, which are crucial for identifying the compound and its potential impurities or metabolites nih.govwikidoc.org. High-resolution mass spectrometry (HRMS) is particularly important for novel compounds to differentiate between isomers and identify unknown substances chemicalbook.com. Tandem mass spectrometry (MS/MS) offers further structural insights through fragmentation analysis wikidoc.org.

Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule based on their unique vibrational frequencies nih.govwikidoc.org. For example, the presence or absence of N-H stretches or carbonyl peaks can confirm specific structural features.

Raman Spectroscopy: Provides complementary vibrational information to IR spectroscopy, often useful for analyzing different molecular vibrations and symmetries nih.govwikidoc.org.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of this compound from reaction mixtures or complex samples. When coupled with mass spectrometry (HPLC-MS/MS or LC-HRMS/MS), it becomes a powerful tool for sensitive and selective detection and quantification chemicalbook.comnih.govwikidoc.org. This combination is widely adopted for its ability to handle complex matrices and detect compounds at low concentrations chemicalbook.com.

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile or derivatized compounds, GC-MS also provides separation and identification capabilities, contributing to comprehensive analytical characterization wikidoc.org.

Structure Activity Relationship Sar Investigations

Impact of Azine Formation on Opioid Receptor Affinity and Efficacy

The formation of azines, such as oxymorphonazine, from their corresponding hydrazones (e.g., oxymorphazone) dramatically alters their interaction with opioid receptors. This compound, along with naloxonazine and naltrexonazine, irreversibly blocks opiate binding in vitro with significantly higher potency than their hydrazone precursors, typically 20- to 40-fold more potently. nih.govctdbase.orgwikipedia.org This enhanced potency and irreversible nature are attributed to the azine linkage. Naloxonazine, a close analog, demonstrates a potent, dose-dependent inhibition of binding that is resistant to washing, effectively abolishing high-affinity binding even at concentrations as low as 10 nM. iiab.me

Oxymorphazone (B1237422), the hydrazone analog of oxymorphone, is itself a potent and long-acting μ-opioid agonist that binds irreversibly to the receptor, forming a covalent bond that prevents its detachment. This irreversible binding leads to an exceptionally long duration of analgesic effect, potentially lasting up to 48 hours, although tolerance can develop rapidly with repeated administration. The conversion of hydrazones to their more active azine forms is considered responsible for these irreversible actions. nih.govctdbase.orgwikipedia.org The blockade of binding by azines like naloxonazine, and by extension this compound, exhibits selectivity for the high-affinity, or μ1, opioid receptor sites. nih.govctdbase.orgwikipedia.orgiiab.me

Table 1: Relative Potency of Azines vs. Hydrazones in Opioid Receptor Blockade

Compound ClassExampleEffect on Opiate Binding (vs. Hydrazone)Binding Character
AzinesThis compound, Naloxonazine, Naltrexonazine20- to 40-fold more potent blockadeIrreversible, Covalent
HydrazonesOxymorphazone, Naloxazone (B1237472), NaltrexazoneLess potent, converted to azines for irreversible actionIrreversible (via azine formation)

Influence of Morphinan (B1239233) Skeleton Modifications on this compound Activity

Modifications to the morphinan skeleton, particularly at the C-14 and N-17 positions, significantly influence the pharmacological profile of this compound and related opioid compounds.

The C-14 position on the morphinan skeleton is a critical site for structural modifications that impact opioid activity. The introduction of a hydroxyl group at C-14, as seen in oxymorphone (derived from dihydromorphinone), generally leads to potent analgesic compounds. In the context of opioid agonists, the C-14 hydroxyl group can slightly decrease in vitro potency but increase in vivo potency. Conversely, in partial agonists, this group may considerably reduce efficacy.

Further modifications at C-14 have yielded highly potent compounds. For instance, O-methylation of the C-14 hydroxyl group in oxymorphone results in 14-O-methyloxymorphone, which exhibits a significant increase in analgesic potency. This compound has been reported to be approximately 40-fold more potent than oxymorphone in antinociceptive activity and up to 400-fold more effective than morphine. Substituting the 14-methoxy group with a bulkier arylalkoxy group, such as a phenylpropoxy group, can lead to a loss of μ-receptor selectivity while enhancing affinity across all three opioid receptor types (μ, δ, and κ). For example, 14-O-phenylpropyloxymorphone (POMO) demonstrates very high affinity at the μ-opioid receptor (MOR) (Kᵢ = 0.073 nM) and increased affinities at the δ-opioid receptor (DOR) and κ-opioid receptor (KOR), functioning as a potent MOR/DOR full agonist and KOR partial agonist.

Modifications at the C-5 position also play a role. For instance, 5-methyloxymorphone is slightly less potent than oxymorphone. However, O-methylation of the C-14 hydroxyl group in 5-methyloxymorphone (to form 14-methoxymetopon) results in a substantial increase in analgesic activity, with reports indicating it is thousands of times more potent than morphine.

Table 2: Impact of C-14 Modifications on Opioid Receptor Affinity and Potency

CompoundC-14 ModificationMOR Kᵢ (nM)MOR EC₅₀ (nM)Other Receptor ActivityNoteworthy Effect
Oxymorphone-OH0.977.89AgonistBaseline
14-O-methyloxymorphone-OCH₃0.10-Selective μ-agonist~40x more potent than oxymorphone in vivo
14-O-phenylpropyloxymorphone (POMO)-O-Phenylpropyl0.073-Potent MOR/DOR full agonist, KOR partial agonistLoss of μ-selectivity, increased affinity at δ & κ
Morphine-OH (C-6)6.5534.4AgonistReference standard

The N-substituent at position 17 of the morphinan skeleton is a primary determinant of the pharmacological behavior of opioid ligands.

N-methyl substituents are typically associated with potent agonism, as exemplified by oxymorphone.

N-allyl (e.g., naloxone) and N-cyclopropylmethyl (e.g., naltrexone) derivatives of oxymorphone are well-known as pure and potent opioid antagonists.

N-phenethyl substitution can lead to enhanced affinity and selectivity at the μ-opioid peptide (MOP) receptor and potent agonism. For instance, an N-phenethyl substituted oxymorphone derivative proved to be a potent MOP agonist. In the context of 14-methoxy-N-methylmorphinan-6-ones, N-phenethyl substitution can convert selective μOR ligands into dual μ/δOR agonists, without significantly altering their μOR agonist potency or full efficacy. These N-phenethyl substituted morphinans can also produce effective and potent antinociception without motor impairment in mice.

Exploring Bifunctional Ligand Concepts in Relation to this compound

Bifunctional ligands, which target multiple opioid receptors (e.g., μ and δ), are a key area of research for developing analgesics with reduced side effects. While this compound, naloxonazine, and naltrexonazine are renowned for their irreversible binding to opioid receptors, their mechanism does not align with the concept of simultaneous binding to two distinct receptor pockets, a characteristic of some bivalent ligands. Instead, the irreversible action of this compound stems from its formation via an azine linkage from its hydrazone precursor, leading to a potent and long-lasting blockade of binding. nih.govctdbase.orgwikipedia.orgiiab.me

Despite this compound not being a bifunctional ligand in the traditional sense of engaging two separate binding sites, the broader morphinan scaffold, from which it is derived, has been extensively explored for bifunctional properties. For example, certain N-phenethyl analogs of norhydromorphone (B170126) have been developed as bifunctional μ/δ ligands. Similarly, 14-O-phenylpropyloxymorphone (POMO) demonstrates a mixed agonist profile, acting as a potent MOR/DOR full agonist and a KOR partial agonist. These examples highlight the versatility of the morphinan structure in generating ligands with diverse receptor interactions, including those that are bifunctional.

Correlation of Structural Features with Irreversible Binding Properties

The irreversible binding properties of this compound are directly linked to its chemical structure, specifically the azine linkage. The irreversible actions of 14-hydroxydihydromorphinone hydrazones, such as oxymorphazone, are primarily explained by their in situ conversion to their corresponding azines, including this compound. nih.govctdbase.orgwikipedia.org This conversion, particularly in acidic solutions, involves the dimerization of the hydrazone to form a more stable and significantly more potent azine via an azine linkage. iiab.me

The azine linkage is the critical structural feature that facilitates the covalent and thus irreversible interaction with the opioid receptor, particularly the μ1 subtype. nih.govctdbase.orgwikipedia.orgiiab.me This irreversible binding is experimentally confirmed by the persistence of binding inhibition even after extensive washing procedures, which would typically reverse the effects of reversibly bound competitive ligands like naloxone (B1662785). nih.goviiab.me This covalent modification of the receptor by the azine structure is what underpins the prolonged pharmacological effects observed with this compound and its analogs.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations of Oxymorphonazine with Opioid Receptors

Molecular modeling and docking simulations are fundamental tools used to predict the preferred orientation and conformation of a ligand within a receptor's binding site. While this compound has been noted for its ability to irreversibly block opiate binding in vitro, demonstrating significantly higher potency than its corresponding hydrazone, oxymorphazone (B1237422) nih.gov, specific detailed docking simulations for this compound itself with opioid receptors are not widely reported in the provided search results.

However, these methodologies have been extensively applied to closely related morphinan (B1239233) opioids, such as oxymorphone and its derivatives, to understand their interactions with various opioid receptor subtypes, particularly the mu-opioid receptor (MOP/MOR). Such studies often leverage high-resolution crystal structures of opioid receptors, like the MOP receptor in its active conformation (e.g., PDB code: 5C1M), to provide a structural basis for ligand binding nih.govctdbase.org.

For oxymorphone and its analogues, molecular docking studies have successfully predicted key binding modes and identified crucial interaction sites within the opioid receptor binding pockets. For example, investigations into 14-oxygenated oxymorphone derivatives revealed that the presence of a 14-methoxy group in 14-O-methyloxymorphone did not substantially alter the ligand-receptor interaction profile compared to oxymorphone, with the exception of a hydrogen bond formed by the 14-hydroxyl group of oxymorphone to the Asp147 residue nih.gov. Another derivative, 14-benzyloxy substituted, was found to maintain intermolecular hydrogen bonds and establish an additional hydrophobic interaction with the Ile144 residue nih.gov.

General principles derived from studies on 4,5-epoxymorphinan compounds, a class that includes oxymorphone and its derivatives like benzylideneoxymorphone (BOM), suggest a common interaction pattern. The basic amine nitrogen of these compounds typically engages with a "message site" within the receptor, while other functional groups (referred to as R2 groups) act as "address" groups, guiding the ligand into specific MOPr/DOPr receptor pockets and influencing binding affinity and selectivity ctdbase.org.

Understanding the stability of the ligand-receptor complex is crucial for predicting a compound's pharmacological duration of action. For compounds like this compound, which are reported to bind irreversibly nih.gov, the concept of sustained target engagement due to slow dissociation rates is particularly relevant ctdbase.org. While specific data on the stability of the this compound-opioid receptor complex are not detailed, studies on other morphinan opioids and peptide agonists highlight the importance of persistent interactions, such as the salt bridge formed between the N-terminus of peptide agonists (e.g., DAMGO) and the conserved Asp147 residue in the μ-opioid receptor, which contributes to stable ligand binding idrblab.net.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a deeper understanding of a molecule's electronic structure, charge distribution, and reactivity, which are fundamental to its interaction with biological targets. For the oxymorphone series, such calculations have been employed to explore the conformational features of N-derivatives that influence their observed pharmacological properties, including agonist and antagonist activities uni.lu.

These studies have investigated various N-derivatives of oxymorphone, considering both axial and equatorial N-substituent conformers and their potential interactions with the C14-OH group uni.lu. The findings suggested that variations in agonist/antagonist potency ratios within this series could be explained by the availability of several low-energy equatorial conformations of the N-substituents and their interactions with the C14-OH group via a common anionic receptor site uni.lu.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations are powerful computational techniques that allow for the investigation of the dynamic behavior of ligand-receptor complexes over time, providing insights into conformational changes and binding kinetics. While specific MD simulations for this compound were not identified in the provided search results, these simulations have been widely applied to other opioid ligands and their receptors.

In Silico Approaches for Predicting Novel Derivatives and Their Activities

In silico approaches encompass a range of computational methods, including structure-activity relationship (SAR) studies, virtual screening, and pharmacophore modeling, all aimed at predicting the properties of novel chemical entities and guiding the design of new drug candidates. These methods are particularly valuable in the context of opioid research for optimizing lead compounds and discovering new derivatives with improved pharmacological profiles.

An example of such an approach involves the exploration of structure-activity relationships for benzylideneoxymorphone (BOM), a 4,5-epoxymorphinan, and its C7-methylene-substituted analogues ctdbase.org. Through in silico methodologies, derivatives like nitro-benzylideneoxymorphone (NBOM) were identified as potent MOPr agonists and DOPr partial agonists ctdbase.org. These computational strategies enable the rapid evaluation of potential modifications to a parent scaffold, predicting their impact on binding affinity, selectivity, and efficacy, thereby streamlining the drug discovery process and facilitating the rational design of new therapeutic agents within the opioid class nih.gov.

Role in Experimental Models for Opioid Receptor Research

Use in In Vitro Receptor Characterization Studies (e.g., membrane preparations)

In in vitro settings, oxymorphonazine is extensively utilized for characterizing opioid receptors, particularly in membrane preparations. Studies involving rat brain membranes have demonstrated its potent and irreversible blockade of opiate binding nih.goviiab.mewikipedia.org. This irreversible nature is a defining feature, distinguishing it from its corresponding hydrazone precursor, oxymorphazone (B1237422).

Research findings indicate that this compound irreversibly blocks opiate binding in vitro with significantly higher potency than oxymorphazone. Specifically, it is reported to be 20- to 40-fold more potent in achieving this irreversible blockade nih.goviiab.me.

Table 1: Relative Potency in Irreversible Opiate Binding (In Vitro)

CompoundNature of BindingRelative Potency (vs. Hydrazone)
This compoundIrreversible20- to 40-fold more potent
OxymorphazoneIrreversibleReference (Hydrazone)

The methodology typically involves preparing brain membranes and incubating them with tritiated ligands in the presence or absence of this compound. Subsequent extensive washing steps are crucial to confirm the irreversible nature of the inhibition, as any reversible binding would be dissociated during these washes nih.gov.

The irreversible binding of this compound is a critical feature for dissecting the roles of different opioid receptor subtypes. By selectively and persistently occupying a portion of the opioid receptor population, researchers can effectively "remove" these receptors from the system for a prolonged period. This allows for the study of the remaining, unoccupied receptor sites and the specific pharmacological effects mediated by them nih.goviiab.me. For instance, naloxonazine, an analog, has been shown to exhibit selectivity for high-affinity, or μ1, opioid receptor sites nih.goviiab.me. The analogous irreversible binding of this compound can similarly be exploited to isolate and investigate the contributions of specific opioid receptor subtypes to various cellular responses.

While specific studies directly detailing this compound's role in studying receptor desensitization and downregulation mechanisms are not extensively documented, its irreversible binding property makes it a powerful theoretical tool for such investigations. Receptor desensitization refers to a rapid, progressive reduction in signal transduction after receptor activation, while downregulation involves a decrease in the total number of receptors. Irreversible ligands like this compound can be used to "tag" a population of receptors, allowing researchers to track their fate over time. This includes monitoring their internalization into the cell, subsequent degradation, or recycling back to the cell surface. By observing these processes in the presence of an irreversibly bound ligand, insights can be gained into the molecular mechanisms that govern opioid receptor plasticity, including the pathways involved in their desensitization and downregulation.

Application in Ex Vivo Brain Tissue Studies (e.g., rat brain membranes)

This compound finds significant application in ex vivo brain tissue studies, particularly using rat brain membranes. These studies offer a more physiologically relevant environment compared to isolated receptor systems for characterizing opioid receptor binding and function nih.goviiab.mewikipedia.org. By preparing membranes from specific brain regions, researchers can investigate the regional distribution and pharmacological profiles of opioid receptors, providing valuable insights into their endogenous functions within the central nervous system. The irreversible nature of this compound's binding ensures that the effects observed are due to a sustained blockade, rather than transient interactions.

Utility in Animal Models for Investigating Opioid System Physiology

In animal models, this compound is utilized for investigating broader aspects of opioid system physiology due to its prolonged in vivo actions. Its irreversible binding to opioid receptors translates into a long-lasting pharmacological effect within the living organism. This sustained action allows for the study of chronic or long-term adaptations and compensatory mechanisms within the opioid system that might not be observable with rapidly reversible ligands. Animal studies, including those in mice, have explored the prolonged effects of this compound on opioid-mediated actions.

This compound's irreversible antagonist properties are instrumental in elucidating mechanisms of opioid action that extend beyond their immediate clinical effects. By creating a persistent blockade of opioid receptors in vivo, researchers can explore the downstream consequences of sustained receptor inactivation. This approach can help uncover compensatory changes in other neurotransmitter systems, alterations in gene expression, or long-term neuroplastic adaptations that occur in response to prolonged opioid receptor blockade. Such studies contribute to a deeper understanding of the complex physiological roles of the opioid system, independent of the acute effects typically associated with opioid agonists.

The ability of this compound to induce a persistent receptor blockade makes it a valuable tool for characterizing specific opioid receptor pathways within distinct animal brain regions. By administering this compound, researchers can create targeted and long-lasting inactivation of opioid receptors in specific brain nuclei. This allows for the investigation of the functional contributions of different opioid receptor subtypes (μ, δ, κ) in various brain areas, such as the periaqueductal gray, locus coeruleus, striatum, and hypothalamus, which are known to be rich in opioid receptors and involved in diverse physiological processes. This targeted approach helps to map the precise neural circuits and receptor populations responsible for specific opioid-mediated behaviors and physiological responses.

Investigating Irreversible Ligand Effects in Animal Physiology (e.g., long-lasting receptor blockade)

This compound, a derivative of oxymorphone, plays a significant role in experimental models for understanding irreversible ligand effects on opioid receptors in animal physiology. Its unique pharmacological profile, characterized by long-lasting receptor blockade, makes it a valuable tool for dissecting the complexities of opioid receptor function and the duration of their physiological responses.

This compound is classified as a 14-hydroxydihydromorphinone azine and is known for its ability to produce wash-resistant inhibition of radiolabeled opioid binding, indicating a non-equilibrium, or irreversible, interaction with opiate receptors nih.govjneurosci.org. This irreversible binding is attributed to the formation of a covalent bond with the opioid receptor, preventing the drug from detaching and leading to prolonged effects arkbh.com. This characteristic distinguishes it from reversible opioid agonists like oxymorphone, whose effects are typically transient arkbh.com.

Research has demonstrated that this compound, along with other related azines such as naloxonazine and naltrexonazine, irreversibly blocks opiate binding in vitro with significantly higher potency—20 to 40-fold greater—than their corresponding hydrazone precursors (e.g., oxymorphazone, naloxazone (B1237472), naltrexazone) jneurosci.orgresearchgate.net. This suggests that the azine form is the more active compound responsible for the irreversible blockade jneurosci.org.

In animal models, the irreversible binding of this compound translates into prolonged physiological effects, particularly long-lasting analgesia. For instance, studies comparing the analgesic actions of oxymorphone and its phenylhydrazone derivatives, including this compound, in vivo have revealed striking differences in duration. While oxymorphone typically shows no effect after 10 hours, this compound and oxymorphone phenylhydrazone produce prolonged analgesia nih.gov. Another derivative, oxymorphone p-nitrophenylhydrazone (OxyPNPH), demonstrated even more pronounced long-lasting effects, elevating tail-flick latencies for over 10 hours at 25 mg/kg and approximately 5 seconds after 24 hours at 50 mg/kg nih.gov. The prolonged analgesic actions of OxyPNPH were shown to be dependent on a critical period of 2 to 3 hours immediately after injection, during which receptor blockade by naloxone (B1662785) could prevent subsequent analgesia, arguing against simple pharmacokinetic mechanisms for its prolonged action and supporting persistent receptor occupation nih.gov.

The prolonged effects of irreversible agonists like this compound and oxymorphazone have been observed in studies where animals continued to experience pain relief for more than 20 hours, and in some cases, over 24 hours, contrasting sharply with the 4-6 hour duration of oxymorphone arkbh.com. This long-lasting receptor occupation is crucial for investigating the functional consequences of sustained opioid receptor activation or blockade in animal physiology.

Such irreversible ligands are instrumental in defining and characterizing opioid receptor subtypes. For example, naloxonazine has been used to distinguish between mu1 and mu2 opioid receptor actions, antagonizing morphine analgesia (mu1 action) without blocking respiratory depression or inhibition of gastrointestinal transit (mu2 actions) nih.gov. Similarly, OxyPNPH was found to lower mu1 binding by approximately 60% and mu2 binding by 35% in brain membranes, while delta binding was not significantly affected, further highlighting the utility of these compounds in receptor characterization nih.gov. The ability of these compounds to establish a long-lasting receptor blockade allows researchers to study the physiological impact of sustained receptor inactivation or activation, providing insights into receptor desensitization, tolerance, and the dissociation of various opioid-induced effects.

The following table summarizes the duration of analgesic effects observed with this compound and related compounds in animal models:

CompoundDuration of Analgesic Effect (Approximate)Reference
Oxymorphone4-6 hours arkbh.com
Oxymorphazone>20 hours (up to 48 hours at high doses) arkbh.com
This compoundProlonged (less effectively than OxyPNPH) nih.gov
OxyPNPH (25 mg/kg)>10 hours nih.gov
OxyPNPH (50 mg/kg)~24 hours nih.gov

The potency of azines in irreversibly blocking opiate binding in vitro compared to their hydrazone counterparts is illustrated below:

Compound TypeRelative Potency in Irreversible Opiate Binding Blockade (vs. Hydrazone)Reference
Azines20- to 40-fold more potent jneurosci.orgresearchgate.net
Hydrazones1x (baseline) jneurosci.orgresearchgate.net

These findings underscore the critical role of this compound and similar irreversible ligands in advancing our understanding of opioid receptor pharmacology and the physiological consequences of their prolonged engagement.

Future Research Directions

Elucidation of Complete Biosynthetic Pathways (if applicable to non-synthetic formation)

Oxymorphonazine is a synthetic azine derivative, formed from oxymorphazone (B1237422), which itself is a hydrazone of oxymorphone researchgate.netjneurosci.orgnih.gov. Oxymorphone is a semi-synthetic opioid, originating from the modification of natural opioid alkaloids like morphine or thebaine guidetopharmacology.orgacs.orgnih.gov. Given its established synthetic origin, the concept of a "biosynthetic pathway" in the traditional sense, implying natural biological synthesis, does not directly apply to this compound.

However, future research in this area could focus on understanding the chemical mechanisms and conditions that lead to its formation from its precursors, particularly the transformation of oxymorphazone to this compound, which has been observed to occur readily in acidic aqueous solutions jneurosci.org. This involves detailed mechanistic studies of the azine formation reaction, including kinetics, thermodynamics, and the role of various catalysts or environmental factors. Such studies could inform the development of more controlled synthetic processes and provide insights into the stability and potential in vivo or in vitro transformations of related hydrazone compounds.

Development of Advanced Synthetic Routes for Stereoselective Production

The synthesis of azines, including this compound, from corresponding hydrazones can be complex, with the possibility of forming various stereoisomers (e.g., E,E; E,Z; Z,Z) scribd.com. This compound is derived from oxymorphone, a compound with defined stereochemistry guidetopharmacology.orgnih.gov. The pharmacological activity of opioid ligands is highly dependent on their stereochemistry. Therefore, a critical future research direction involves the development of advanced synthetic routes that enable the stereoselective production of this compound.

Current synthetic methods for hydrazones can be complicated by azine formation, and conversely, azines can be directly synthesized jneurosci.org. Research efforts should focus on:

Chiral Synthesis: Developing asymmetric synthesis strategies to control the stereochemistry at newly formed chiral centers, if any, during the azine formation or in the synthesis of precursor molecules, ensuring the production of a single, desired stereoisomer.

Catalytic Approaches: Exploring novel catalytic systems (e.g., organocatalysis, transition metal catalysis) that promote high stereoselectivity in the azine formation reaction.

Flow Chemistry and Automation: Implementing continuous flow synthesis and automated platforms to optimize reaction conditions, improve yields, and enhance the purity and stereochemical control of this compound production.

Process Optimization: Investigating solvent effects, temperature, and reagent stoichiometry to favor the formation of specific stereoisomers and minimize unwanted byproducts.

Such advancements would not only improve the efficiency and scalability of this compound synthesis but also ensure the production of a chemically pure compound with consistent pharmacological properties for research and potential therapeutic applications.

High-Resolution Structural Biology of this compound-Receptor Complexes

This compound is known for its irreversible binding to opioid receptors, particularly the mu1 (µ1) subtype researchgate.netjneurosci.orgnih.govnih.gov. Understanding the molecular basis of this irreversible interaction at atomic resolution is paramount for rational drug design. Future research should leverage cutting-edge structural biology techniques:

Cryo-Electron Microscopy (Cryo-EM): Utilizing single-particle Cryo-EM to determine the high-resolution structures of this compound in complex with the µ-opioid receptor (MOR) and other relevant opioid receptor subtypes (delta, kappa). This would reveal the precise binding pocket, the nature of the covalent bond formed, and any conformational changes induced in the receptor upon irreversible binding.

X-ray Crystallography: Pursuing co-crystallization efforts of this compound with opioid receptor constructs, potentially stabilized by nanobodies or fusion proteins, to obtain high-resolution crystal structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Employing solid-state or solution-state NMR to probe the dynamics and conformational states of the receptor-ligand complex, offering insights into the molecular recognition process and the stability of the irreversible bond.

Computational Modeling Integration: Integrating structural data with advanced computational modeling (e.g., molecular dynamics simulations, quantum mechanics/molecular mechanics (QM/MM) calculations) to refine structural models, investigate the kinetics of covalent bond formation, and understand the energy landscape of the binding event.

These structural insights would provide a blueprint for designing new irreversible ligands with enhanced selectivity and desired pharmacological profiles, and for understanding the unique signaling properties induced by irreversible receptor activation.

Exploration of Novel Irreversible Opioid Ligands Based on this compound Scaffold

The irreversible binding characteristic of this compound to opioid receptors, particularly its selectivity for µ1 sites, makes its chemical scaffold an attractive starting point for the design of novel opioid ligands researchgate.netjneurosci.orgnih.gov. Future research should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold to identify key functional groups responsible for its irreversible binding, receptor selectivity, and efficacy. This would involve synthesizing a library of analogues with variations in the azine linkage, the oxymorphone core, and peripheral substituents.

Design of Selective Irreversible Agonists and Antagonists: Developing new compounds that irreversibly activate or block specific opioid receptor subtypes (µ, δ, κ) or even specific receptor states (e.g., G protein-biased vs. β-arrestin-biased signaling) with high precision. This could lead to probes for dissecting complex opioid pharmacology or potential therapeutics with improved side effect profiles.

Prodrug Strategies: Investigating prodrug approaches where the irreversible binding moiety is masked until it reaches the target site or is activated by specific enzymes, potentially improving pharmacokinetics and reducing off-target effects.

Bioconjugation and Imaging Agents: Utilizing the irreversible nature of this compound to develop fluorescent or radiolabeled probes for imaging opioid receptors in vitro and in vivo, facilitating the study of receptor distribution, density, and trafficking.

The development of such novel irreversible ligands could offer unprecedented tools for probing opioid receptor function and potentially lead to new therapeutic strategies for pain management, addiction, and other neurological disorders.

Investigation of this compound as a Chemical Probe for Uncharacterized Opioid Receptor Phenomena

This compound's irreversible and selective binding to µ1 opioid receptors provides a unique advantage for dissecting complex and uncharacterized aspects of opioid receptor pharmacology researchgate.netjneurosci.orgnih.govnih.gov. Future research should exploit this property to:

Dissect Receptor Trafficking and Internalization: Use this compound to irreversibly label and track µ1 receptors, providing insights into their internalization, recycling, and degradation pathways following prolonged activation. This could elucidate mechanisms of tolerance and dependence.

Probe Signaling Bias: Investigate whether irreversible binding by this compound preferentially activates specific intracellular signaling pathways (e.g., G protein coupling vs. β-arrestin recruitment). Understanding the signaling bias induced by irreversible ligands can inform the design of "biased agonists" with desired therapeutic effects and fewer side effects.

Characterize Receptor Heterodimerization and Oligomerization: Utilize this compound as a tool to stabilize or perturb opioid receptor homo- or heterodimers, allowing for the study of their functional significance and the impact of irreversible binding on receptor-receptor interactions.

Explore Novel Receptor States and Allosteric Modulation: Employ this compound to stabilize distinct conformational states of the opioid receptor, facilitating the discovery of novel allosteric binding sites or uncharacterized receptor phenomena that are not accessible with reversible ligands.

Investigate Long-Term Cellular Adaptations: Study the long-term cellular and molecular adaptations induced by irreversible µ1 receptor activation by this compound, providing a deeper understanding of chronic opioid exposure effects.

By acting as a definitive and persistent molecular tag, this compound can help unravel the intricate and dynamic nature of opioid receptor biology, opening new avenues for therapeutic intervention.

Advanced Computational Approaches for Predicting and Optimizing this compound Analogues

The complexity of opioid receptor interactions and the potential for a vast chemical space of this compound analogues necessitate the application of advanced computational approaches. Future research will increasingly rely on these methods to accelerate discovery and optimization:

Molecular Docking and Dynamics Simulations: Employing sophisticated molecular docking algorithms and extensive molecular dynamics simulations to predict the binding modes, affinities, and stability of this compound and its analogues within opioid receptor binding sites. This includes studying the formation and stability of the covalent bond.

Quantitative Structure-Activity Relationship (QSAR) and QSPR Models: Developing robust QSAR models to correlate the chemical structures of this compound analogues with their biological activities (e.g., binding affinity, selectivity, irreversible potency). Quantitative Structure-Property Relationship (QSPR) models can predict physicochemical properties relevant to drug development.

Machine Learning and Artificial Intelligence (AI) in Drug Discovery: Utilizing AI and machine learning algorithms to analyze large datasets of opioid ligand data, identify novel structural motifs, and predict the properties of un-synthesized this compound analogues. This includes generative models for de novo design of new irreversible ligands.

Free Energy Perturbation (FEP) and Alchemical Methods: Applying advanced computational techniques like FEP to accurately calculate the relative binding free energies of this compound analogues, guiding lead optimization efforts.

Pharmacophore Modeling and Virtual Screening: Developing detailed pharmacophore models based on this compound's interaction with the µ1 receptor to virtually screen large chemical libraries for new compounds with similar irreversible binding characteristics.

These computational tools will enable a more efficient and targeted approach to designing and optimizing this compound analogues, reducing the need for extensive experimental synthesis and testing, and ultimately accelerating the pace of discovery in opioid pharmacology.

Q & A

Q. What ethical and regulatory frameworks apply to this compound research involving animal or human-derived tissues?

  • Methodological Answer : For animal studies, follow ARRIVE 2.0 guidelines for reporting. For human tissue, obtain IRB approval and ensure compliance with the Declaration of Helsinki. Document informed consent protocols and data anonymization procedures. Reference institutional policies (e.g., NIH Guidelines for Human Stem Cell Research) .

Key Methodological Resources

Resource TypeApplicationReferences
Synthetic Protocols Reproducibility and characterization
Data Analysis Statistical rigor and outlier management
Ethical Compliance Human/animal study design

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